Tetrachlorofluorescein

概要

説明

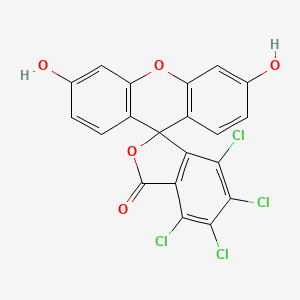

Tetrachlorofluorescein is an organic compound with the chemical formula C20H8Cl4O5. It is a yellow-green powder known for its strong fluorescent properties. This compound exhibits different colors under varying pH conditions: yellow under acidic conditions and green under alkaline conditions . It is highly soluble in water and organic solvents and can be excited by ultraviolet or blue light to emit strong green fluorescence .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of tetrachlorofluorescein typically begins with fluorescein as the precursor. The synthetic route involves reacting fluorescein with thionyl chloride in a suitable reaction solvent . The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar synthetic route but on a larger scale. The process involves the condensation of tetrachlorophthalic anhydride with resorcinol in the presence of a catalyst . The reaction mixture is then purified through crystallization or chromatography to obtain the final product.

化学反応の分析

Cyclization Reaction

Tetrachlorofluorescein is synthesized via acid-catalyzed cyclization of tetrachlorophthalic anhydride and resorcinol in methanesulfonic acid at 90°C . Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Molar ratio (anhydride:resorcinol) | 1:2.1 (initial), +0.3 eq later | |

| Reaction temperature | 90°C | |

| Reaction time | 5–19 hours | |

| Yield | 84–91% |

The reaction progress is monitored via HPLC, with completion marked by <1.0% residual tetrachlorophthalic anhydride . Post-reaction quenching in ice water and vacuum drying yield greenish-brown solids .

Iodination Reaction

This compound undergoes iodination with iodine (I₂) and sodium iodide (NaI) in alkaline conditions (pH ~7) :

| Component | Quantity per 10 g fluorescein |

|---|---|

| NaOH (5 M) | 30 mL |

| I₂ | 32.4 g (4.5 eq) |

| NaI | 7.03 g (2.2 eq) |

This exothermic reaction proceeds at 90°C for 1.5 hours, yielding tetraiodo derivatives (e.g., 2',4',5',7'-tetraiodofluorescein) with >90% efficiency . Sodium sulfite is added post-reaction to reduce residual iodine .

Fluorescence Resonance Energy Transfer (FRET)

This compound serves as a donor in FRET pairs, with energy transfer efficiencies influenced by oligodeoxyribonucleotide overhang lengths :

| Overhang Length (nt) | FRET Efficiency | Observation |

|---|---|---|

| 0 | Low | Contact quenching dominant |

| 5 | High | Optimal TET-TMR pairing |

| 10 | Moderate | Reduced proximity effect |

Emission spectra (530–600 nm) show enhanced acceptor (TMR) fluorescence with 5 nt overhangs .

Photosensitized Oxygen Transfer

In triplet-excited states, this compound facilitates oxygen transfer to allylic positions in alkenes via a concerted mechanism :

- Triplet-state lifetime : <2 × 10⁻⁷ sec in oxygenated methanol .

- Quantum yield (Φ) : 0.08–0.76, depending on substituents .

- Reaction rate : 1.2 × 10⁹ M⁻¹s⁻¹ for cis-stilbene oxidation .

This mechanism avoids radical chain propagation, distinguishing it from Type 1 autoxidations .

Thermal and Chemical Stability

- Thermal degradation : Stable up to 70°C under vacuum drying .

- pH sensitivity : Fluorescence quenched in acidic conditions (pH <4) .

- Oxidative stability : Susceptible to sulfite-mediated iodine reduction during iodination .

Catalytic Probes

This compound-based probes like TET-TInsP₅ are used to study phytase kinetics, leveraging its fluorescence to track enzymatic hydrolysis of inositol phosphates .

Electrospray Mass Spectrometry

The compound’s fragmentation patterns enable real-time reaction monitoring, with sub-second resolution in droplet-based assays .

科学的研究の応用

Molecular Biology Applications

Tetrachlorofluorescein is extensively utilized in molecular biology as a fluorescent dye for labeling oligonucleotides. Its high absorbance maximum at 521 nm and emission maximum at 536 nm make it particularly effective for various assays:

- Real-Time PCR : TET is commonly used as a reporter dye in TaqMan probes, Scorpion primers, and Molecular Beacons. These applications leverage its fluorescence for the detection of nucleic acid sequences during amplification processes .

- Hybridization Probes : Oligonucleotides labeled with TET can serve as hybridization probes in both in vivo and in vitro studies, facilitating the analysis of DNA and RNA interactions .

- Genetic Analysis : TET-labeled primers are employed in DNA sequencing and genetic analysis techniques such as Amplified Fragment Length Polymorphism (AFLP) and microsatellite analysis .

Environmental Monitoring

This compound is also valuable in environmental science, particularly for tracking pollutants:

- Fluorescent Tracers : The compound is used as a fluorescent dye to visualize cellular processes or track contaminants in water systems. Its strong emission properties enable researchers to monitor the dispersion of pollutants effectively .

- pH Indicators : Due to its ability to change fluorescence based on pH levels, TET serves as a useful tool in titrations and chemical analyses, providing clear visual cues that assist researchers in determining acidity or alkalinity .

Medical Research and Diagnostics

In the medical field, this compound has multiple applications:

- Histology and Pathology : It acts as a staining agent for tissue samples, aiding pathologists in identifying specific cell types or abnormal growths under a microscope .

- Photodynamic Therapy : TET shows potential in cancer treatment by selectively targeting malignant cells when activated by light. This application is particularly promising for photodynamic therapy, where the compound can induce cell death upon light activation .

- Chemiluminescence Resonance Energy Transfer : Recent advancements have incorporated TET into novel detection systems for metal ions, enhancing sensitivity and selectivity in diagnostics. For instance, a study demonstrated its use in detecting platinum through a chemiluminescence resonance energy transfer strategy .

Case Study 1: Real-Time PCR Applications

In a study by Livak et al., TET was successfully employed as a fluorescent reporter moiety in real-time PCR assays, demonstrating its effectiveness in detecting specific nucleic acid sequences with high sensitivity and specificity .

Case Study 2: Environmental Tracing

Research conducted on the use of this compound as a tracer for monitoring pollutant dispersion highlighted its utility in environmental assessments. The study found that TET provided clear visualization of contaminant pathways, aiding remediation efforts .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Molecular Biology | Real-time PCR, hybridization probes | High sensitivity and specificity |

| Environmental Monitoring | Fluorescent tracers for pollutant tracking | Effective visualization of contaminant dispersion |

| Medical Diagnostics | Staining agent in histology | Enhanced identification of cell types |

| Photodynamic therapy | Targeted cancer treatment | |

| Chemiluminescence resonance energy transfer | High selectivity for metal ion detection |

作用機序

The mechanism of action of tetrachlorofluorescein involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is utilized in various applications, such as fluorescence microscopy and diagnostic imaging. The molecular targets and pathways involved include the interaction of this compound with cellular components, allowing for the visualization of cellular structures and processes .

類似化合物との比較

Tetrachlorofluorescein is unique due to its strong fluorescent properties and its ability to function under different pH conditions. Similar compounds include:

Fluorescein: The parent compound of this compound, known for its use in diagnostic imaging and as a pH indicator.

Carboxyfluorescein: A derivative of fluorescein used in various biological assays.

Hexachlorofluorescein: Another chlorinated derivative with similar fluorescent properties.

This compound stands out due to its higher fluorescence quantum yield and lower pKa values, making it more suitable for applications in acidic environments .

生物活性

Tetrachlorofluorescein (TCF) is a synthetic organic compound belonging to the fluorescein family, known for its distinctive green fluorescence. This compound has garnered significant attention in biological research due to its diverse applications as a fluorescent probe, diagnostic tool, and indicator of biological activity. This article explores the biological activity of TCF, detailing its mechanisms, applications, and findings from various studies.

- Molecular Formula : C_20H_10Cl_4O_5

- Molecular Weight : 596.21 g/mol

- Absorption Maximum : 519 nm

- Emission Maximum : 535 nm

- Fluorescence Quantum Yield : Approximately 0.47

These properties make TCF particularly useful in fluorescence applications, including real-time polymerase chain reaction (PCR) assays and cellular imaging.

TCF exhibits biological activity through several mechanisms:

- Cell Labeling : TCF is widely used to label nucleic acids in PCR assays and can be introduced into cells via various methods, such as direct injection or attachment to carrier molecules. This allows researchers to visualize and track cells, facilitating studies on cell migration, proliferation, and differentiation.

- Enzymatic Activity Indicator : TCF can serve as a fluorescent indicator for enzymatic activity. Certain enzymes cleave specific bonds within the TCF molecule, resulting in changes in fluorescence that can be quantitatively measured to monitor enzyme activity in cellular or tissue samples.

- Reactive Oxygen Species Detection : Modified forms of TCF can detect reactive oxygen species (ROS) within cells. Upon exposure to ROS, the fluorescence intensity of TCF increases, making it a valuable tool for studying oxidative stress linked to diseases such as cancer and neurodegenerative disorders.

1. Cell Biology

TCF's ability to label cells has made it instrumental in cell biology research. It allows for real-time tracking of cellular processes and interactions, providing insights into cellular dynamics.

2. Antibacterial Activity

Research has demonstrated that TCF derivatives exhibit antibacterial properties. For instance, this compound has shown inhibitory effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 25 μg/ml . The study highlighted that the antibacterial activity increases with the number of halogen substitutions on the fluorescein structure.

| Compound | MIC (μg/ml) | Activity Against |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| Phloxine B | 100 | MRSA strains |

3. Diagnostic Applications

TCF is employed in various diagnostic assays due to its fluorescent properties. It enhances the detection capabilities in microbiological testing and can be integrated into multiplex assays for pathogen identification .

Case Studies

-

Fluorescent Probes in Molecular Diagnostics :

A study demonstrated that TCF-labeled probes significantly improved the sensitivity of detecting pathogens in food safety applications. The incorporation of TCF allowed for rapid identification of Listeria monocytogenes with high accuracy compared to traditional methods . -

Oxidative Stress Research :

In a study investigating oxidative stress in neuronal cells, TCF was used to quantify ROS levels. The results indicated that increased ROS correlated with elevated fluorescence signals from TCF, suggesting its potential as a biomarker for oxidative damage in neurodegenerative conditions .

特性

IUPAC Name |

4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Cl4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPFFGGFHNZBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Cl4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038895 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-21-1, 26761-84-2 | |

| Record name | 4,5,6,7-Tetrachlorofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrachlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6262-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O73WZT10BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。